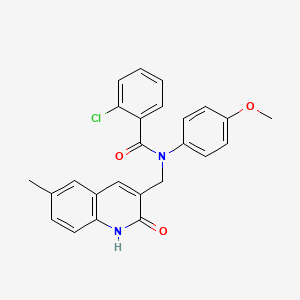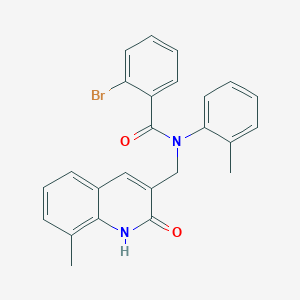
2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and chemical research.
Mechanism of Action
The mechanism of action of 2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves the inhibition of specific enzymes and proteins that are essential for the growth and proliferation of cancer cells. The compound binds to the active site of these enzymes and proteins, thereby preventing their normal function and causing cell death. It also has the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been shown to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is its high yield of synthesis and stability under standard laboratory conditions. It is also relatively easy to handle and can be purified through various chromatographic techniques. However, one of the limitations of the compound is its potential toxicity, which can limit its use in certain experiments. Additionally, the compound may not be suitable for all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Future Directions
There are several future directions for the study of 2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One potential direction is the development of more potent and selective analogs of the compound for use in cancer treatment. Another direction is the study of the compound's potential use in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of the compound for maximum efficacy and minimal toxicity. Finally, the compound's potential use as a fluorescent probe for the detection of metal ions in biological samples warrants further investigation.
Synthesis Methods
The synthesis of 2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves the reaction of 2-bromo-N-(o-tolyl)benzamide with 2-hydroxy-8-methylquinoline in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, and the resulting product is purified through various chromatographic techniques. The yield of the synthesis is relatively high, and the product is stable under standard laboratory conditions.
Scientific Research Applications
2-bromo-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In the medical field, the compound has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In the biotechnology field, the compound has been used as a fluorescent probe for the detection of metal ions in biological samples. In chemical research, it has been used as a building block for the synthesis of other compounds with potential applications in various fields.
Properties
IUPAC Name |
2-bromo-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O2/c1-16-8-3-6-13-22(16)28(25(30)20-11-4-5-12-21(20)26)15-19-14-18-10-7-9-17(2)23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZXPJQOKOJJJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


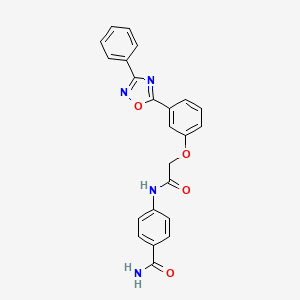
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7707389.png)


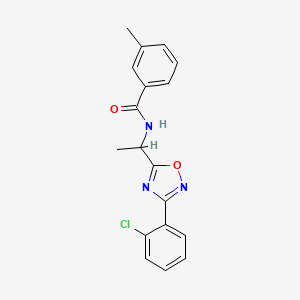
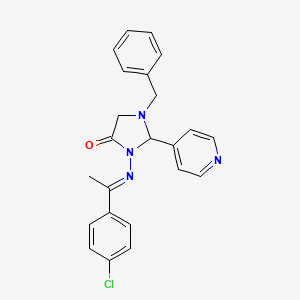
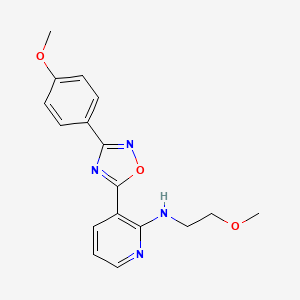

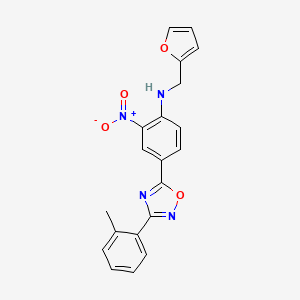
![3-(4-fluorophenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707457.png)

